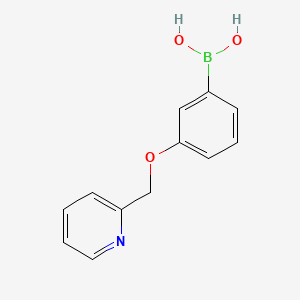

3-(Pyridin-2-ylmethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(pyridin-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)10-4-3-6-12(8-10)17-9-11-5-1-2-7-14-11/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDYAVCTOHBQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655557 | |

| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-50-6 | |

| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Pyridin-2-ylmethoxy)phenylboronic Acid

This guide provides a comprehensive technical overview of 3-(Pyridin-2-ylmethoxy)phenylboronic acid, a versatile bifunctional reagent increasingly utilized in medicinal chemistry and organic synthesis. We will delve into its core structure, physicochemical properties, synthesis protocols, and key applications, with a focus on the underlying chemical principles that guide its use in research and development.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 1256355-50-6) is a heterocyclic organoboron compound that has garnered significant interest as a molecular building block.[1] Its structure uniquely combines three critical chemical motifs:

-

A phenylboronic acid group, renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2][3]

-

A pyridine ring , a common pharmacophore in drug discovery that can influence solubility, metabolic stability, and target binding through hydrogen bonding and π-stacking interactions.

-

A flexible methoxy ether linkage , which provides rotational freedom and specific spatial orientation between the phenyl and pyridine moieties, a crucial parameter in designing molecules for specific biological targets.

This strategic combination makes it a valuable intermediate for constructing complex molecules, particularly in the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other potential therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of a reagent are paramount to understanding its reactivity and handling.

Chemical Structure

The molecule consists of a boronic acid group [-B(OH)₂] at the meta-position of a phenyl ring, which is connected via an ether linkage to the methyl group of a pyridine ring at its 2-position.

Caption: Chemical structure of this compound.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its constituent parts and data on similar isomers.[4] The table below summarizes key computed and expected properties.

| Property | Value | Source/Rationale |

| CAS Number | 1256355-50-6 | Guidechem[1] |

| Molecular Formula | C₁₂H₁₂BNO₃ | Derived from structure |

| Molecular Weight | 229.04 g/mol | Computed[4] |

| Appearance | White to off-white powder | Typical for phenylboronic acids[3] |

| Acidity (pKa) | ~8.5 - 9.0 | Boronic acids are mild Lewis acids; pKa is influenced by substituents. Phenylboronic acid has a pKa of 8.83.[3][5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); poorly soluble in nonpolar solvents and water. | General property of phenylboronic acids.[3] |

| Stability | Stable under standard conditions. Can undergo dehydration to form a trimeric boroxine anhydride, especially upon heating.[3] Store under inert atmosphere. | General reactivity of boronic acids.[3] |

| Hydrogen Bond Donors | 2 | From the two -OH groups.[4] |

| Hydrogen Bond Acceptors | 4 | From the two oxygens of the boronic acid, the ether oxygen, and the pyridine nitrogen.[4] |

| Rotatable Bonds | 4 | Provides conformational flexibility.[4] |

Synthesis and Characterization

The synthesis of this compound is not commercially widespread, often requiring custom synthesis. A logical and field-proven approach involves a two-step process starting from commercially available precursors.

Synthetic Workflow

The most direct synthetic route involves a Williamson ether synthesis followed by a Miyaura borylation. This approach is chosen for its reliability and use of well-understood, high-yielding reactions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Protocol: Synthesis via Etherification and Borylation

-

Step 1: Synthesis of 2-((3-Bromophenoxy)methyl)pyridine

-

To a stirred solution of 3-bromophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Rationale: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol. Acetone is a good solvent for Sₙ2 reactions and is easily removed.

-

-

Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

-

Heat the reaction mixture to reflux (for acetone) or ~60-80°C (for DMF) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ether intermediate.

-

-

Step 2: Synthesis of the Boronic Acid

-

In a reaction vessel purged with an inert gas (e.g., Argon), combine 2-((3-bromophenoxy)methyl)pyridine (1.0 eq), bis(pinacolato)diboron (B₂(pin)₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Rationale: This is a Miyaura borylation. B₂(pin)₂ is the boron source. KOAc is the base, which is crucial for the catalytic cycle. Pd(dppf)Cl₂ is an excellent, robust catalyst for cross-coupling reactions involving aryl bromides.

-

-

Add an anhydrous, degassed solvent such as dioxane or toluene.

-

Heat the mixture to 80-100°C and stir until the starting aryl bromide is consumed as monitored by TLC or LC-MS.

-

Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

-

The resulting pinacol ester can be isolated or, more commonly, hydrolyzed directly. To hydrolyze, concentrate the organic phase and treat with an aqueous acid (e.g., 2M HCl).

-

The final boronic acid product can be purified by recrystallization or by forming a slurry in a suitable solvent mixture (e.g., ether/hexane) to remove impurities.

-

Analytical Characterization

Confirmation of the final product's identity and purity is essential.

-

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key signals to expect are the aromatic protons on both the phenyl and pyridine rings, a characteristic singlet for the -O-CH₂- protons, and a broad singlet for the B(OH)₂ protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.[6]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in subsequent synthetic steps.

Core Applications in Synthesis

The true value of this compound lies in its application as an intermediate, primarily in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern organic synthesis for creating biaryl or vinyl-aryl structures.[7] The boronic acid serves as the organoboron nucleophile that, after activation by a base, transfers its phenyl group to an organohalide in a palladium-catalyzed cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki Coupling

-

In an inert atmosphere, charge a reaction flask with the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Heat the reaction mixture (typically 80-110°C) until the starting halide is consumed.

-

Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

-

Dry, concentrate, and purify the final product by column chromatography or recrystallization.

Role in Medicinal Chemistry

The pyridine and boronic acid moieties are both significant in drug design. Boronic acids themselves can act as reversible covalent inhibitors of serine proteases or be used as bioisosteres for carboxylic acids.[5] More commonly, this reagent is used to synthesize larger molecules where the (pyridin-2-ylmethoxy)phenyl fragment is a key part of the final pharmacophore, as seen in the development of various enzyme inhibitors.[6][10]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for safety and to maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid creating dust.[11][13]

-

Safety: Boronic acids can be irritating to the eyes, skin, and respiratory system.[11] In case of contact, rinse the affected area thoroughly with water.[11][14] While generally having low toxicity, ingestion should be avoided.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere (e.g., Argon or Nitrogen) to minimize dehydration to the boroxine anhydride.[14][15] It is incompatible with strong oxidizing agents and strong acids/bases.[14]

References

-

PubChem. [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Phenylboronic acid. Wikimedia Foundation. [Link]

-

MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. [Link]

-

PMC - NIH. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Center for Biotechnology Information. [Link]

-

Lead Sciences. (3-(Pyridin-4-yl)phenyl)boronic acid. Lead Sciences. [Link]

-

MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

PMC - NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

-

Scilit. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Scilit. [Link]

-

Reddit. Pyrimidin-2-ylboronic acid synthesis. Reddit. [Link]

-

PubMed. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. National Center for Biotechnology Information. [Link]

-

ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 3-(Pyridin-2-ylamino)phenylboronic acid [smolecule.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid | C12H12BNO3 | CID 43145329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. (3-(Pyridin-4-yl)phenyl)boronic acid - Lead Sciences [lead-sciences.com]

An In-depth Technical Guide to (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid: Identification, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Pyridin-2-ylmethoxy)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a phenylboronic acid moiety and a pyridin-2-ylmethoxy group, makes it a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The boronic acid functional group serves as a key participant in Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds. The pyridyl ether component can influence the molecule's solubility, and biological activity, and provides an additional site for coordination or further functionalization. This guide provides a comprehensive overview of its identification, synthesis, purification, and applications, with a focus on practical, field-proven insights for laboratory professionals.

Part 1: Core Identification and Characterization

Precise identification of a chemical compound is the foundation of reproducible scientific research. This section details the key identifiers and expected analytical data for (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid.

Chemical Identity

| Identifier | Value |

| CAS Number | 1256355-50-6[1][2][3] |

| Molecular Formula | C₁₂H₁₂BNO₃[1] |

| Molecular Weight | 229.04 g/mol [1] |

| IUPAC Name | (3-((pyridin-2-yl)methoxy)phenyl)boronic acid |

| SMILES | OB(O)c1cccc(OCc2ncccc2)c1[1] |

Analytical Characterization (Predicted and Representative Data)

While specific experimental spectra for (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid are not widely available in public databases, the following data for structurally similar compounds can be used as a reference for characterization.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which can lead to broadened peaks in the NMR spectrum. Careful sample preparation, including ensuring the absence of water, can help to obtain sharper signals.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and pyridine rings, as well as a characteristic singlet for the methylene (-CH₂-) bridge. The protons on the phenyl ring will exhibit splitting patterns indicative of their substitution, while the pyridine protons will show their own characteristic shifts and couplings. The acidic protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. For example, in the ¹H NMR spectrum of 3-pyridylboronic acid, characteristic aromatic proton signals are observed.[5] Similarly, the spectrum of 3-methoxyphenylboronic acid provides a reference for the expected shifts of a methoxy-substituted phenyl ring.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the boron (C-B) may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.[4] The chemical shifts of the aromatic carbons will be influenced by the electron-donating ether linkage and the electron-withdrawing boronic acid group. Representative spectra of phenylboronic acid can provide an indication of the expected chemical shifts for the phenyl portion of the molecule.[7]

1.2.2 Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 230.05. It is important to be aware that boronic acids can form adducts with solvents or undergo dehydration under ESI-MS conditions, which may lead to the observation of other ions.[8] A high-throughput analysis method using UPLC-ESI-MS has been developed for a broad range of boronic acids, which could be adapted for this compound.

1.2.3 Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands are expected for:

-

O-H stretching of the boronic acid group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.[9][10]

-

Aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹.

-

Aliphatic C-H stretching of the methylene bridge, appearing just below 3000 cm⁻¹.

-

C=C and C=N stretching of the aromatic rings in the 1400-1600 cm⁻¹ region.

-

B-O stretching of the boronic acid, which can be observed in the 1300-1400 cm⁻¹ region.[9][10]

-

C-O stretching of the ether linkage, typically found in the 1000-1300 cm⁻¹ range.[11]

Part 2: Synthesis and Purification

The synthesis of (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid can be approached through a multi-step process, leveraging established methodologies for the formation of arylboronic acids and ether linkages.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves disconnecting the ether bond, leading to 3-(hydroxymethyl)phenylboronic acid and a suitable 2-pyridyl methyl halide, or disconnecting the carbon-boron bond. A common and effective strategy is the borylation of a pre-functionalized aryl halide.

Experimental Protocol: A Proposed Synthetic Route

This protocol outlines a two-step synthesis starting from commercially available 3-bromophenol and 2-(chloromethyl)pyridine.

Step 1: Synthesis of 2-((3-Bromophenoxy)methyl)pyridine

This step involves a Williamson ether synthesis to form the ether linkage.

-

Materials:

-

3-Bromophenol

-

2-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

-

Procedure:

-

To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-(chloromethyl)pyridine hydrochloride (1.05 eq) in DMF dropwise. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid

This step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.[12]

-

Materials:

-

2-((3-Bromophenoxy)methyl)pyridine (from Step 1)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 2-((3-bromophenoxy)methyl)pyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl at 0 °C.

-

Adjust the pH to be slightly acidic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronic acid.

-

Purification of the Final Product

Purification of arylboronic acids can be challenging due to their propensity to form boroxines and their amphiphilic nature.

-

Recrystallization: This is often the most effective method for purifying boronic acids. A suitable solvent system (e.g., water, or a mixture of an organic solvent and water) should be determined empirically.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities. The boronic acid can then be regenerated by acidification.

-

Column Chromatography: While possible, chromatography on silica gel can be problematic due to the polar nature of boronic acids. Using a less polar eluent system and deactivating the silica gel with a small amount of acid may improve results.

Part 3: Applications in Organic Synthesis

The primary application of (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid is as a coupling partner in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[13]

General Reaction Scheme:

3.1.1 Key Reaction Parameters and Causality

-

Palladium Catalyst: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(OAc)₂ being common choices. The choice of catalyst and ligand can significantly impact the reaction efficiency, particularly for challenging substrates.

-

Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can influence the reaction rate and yield.

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, and mixtures of organic solvents with water. Aqueous conditions can often accelerate the reaction.[14]

-

Temperature: Most Suzuki couplings are performed at elevated temperatures (80-110 °C) to facilitate the catalytic cycle.

3.1.2 Exemplary Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid with an aryl bromide.

-

Materials:

-

(3-(Pyridin-2-ylmethoxy)phenyl)boronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (2.0 eq)

-

Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

-

-

Procedure:

-

In a round-bottom flask, combine (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid, the aryl bromide, and potassium carbonate.

-

Add the palladium catalyst.

-

Degas the solvent mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to reflux (around 90-100 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Part 4: Safety, Handling, and Storage

As with all chemicals, proper safety precautions should be taken when handling (3-(Pyridin-2-ylmethoxy)phenyl)boronic acid.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

(3-(Pyridin-2-ylmethoxy)phenyl)boronic acid is a valuable and versatile building block for organic synthesis. Its utility in the construction of complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key reagent for researchers in drug discovery and materials science. A thorough understanding of its identification, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the laboratory.

References

-

Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. J. Org. Chem.2002 , 67 (15), 5394–5397. [Link]

-

Applichem. Boronic acid, B-[3-(2-pyridinylmethoxy)phenyl]-. [Link]

-

Wang, L.; Dai, C.; Burroughs, S. K.; Liu, S.; Wang, B. Arylboronic acid chemistry under electrospray conditions. Chemistry. 2013 , 19 (23), 7587–7594. [Link]

-

Sankar, K.; Dasari, V. B.; Jayashree, A. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods. 2014 , 6, 8482-8488. [Link]

-

Singletary, J. H.; Allara, D. L. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir. 2004 , 20 (10), 4136–4144. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

-

ResearchGate. Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

-

BIOFOUNT. 1256355-50-6|3-(Pyridin-2-ylmethoxy)phenylboronic acid. [Link]

-

PubChem. [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid. [Link]

-

NIST. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. guidechem.com [guidechem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 7. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 3-(Hydroxymethyl)phenylboronic acid | 87199-15-3 [chemicalbook.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Characterization of 3-(Pyridin-2-ylmethoxy)phenylboronic acid

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis and characterization of 3-(Pyridin-2-ylmethoxy)phenylboronic acid, a novel bifunctional building block for applications in drug discovery and materials science. Phenylboronic acids are indispensable reagents in modern organic chemistry, primarily for their utility in palladium-catalyzed cross-coupling reactions. The incorporation of a pyridylmethoxy moiety introduces a key pharmacophore, enhancing the potential for hydrogen bonding interactions and favorable pharmacokinetic properties in resultant compounds. We present a robust, multi-step synthetic route commencing from commercially available precursors, followed by a rigorous analytical workflow for structural verification and purity assessment. The causality behind critical experimental choices is detailed, providing researchers with the foundational knowledge to adapt and troubleshoot the described protocols.

Introduction: Strategic Importance

Boronic acids, and their corresponding esters, are foundational pillars in contemporary synthetic chemistry. Their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura coupling make them preferred intermediates for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2] The target molecule, this compound, is of particular interest. It synergistically combines the reactive boronic acid functionality with a pyridyl ether motif. The pyridine ring is a prevalent feature in numerous pharmaceuticals, acting as a bioisostere for a phenyl ring while offering a basic nitrogen atom that can serve as a hydrogen bond acceptor or a point for salt formation, often improving aqueous solubility and bioavailability.

This guide delineates a complete strategy for the reliable synthesis and definitive characterization of this molecule, empowering researchers to utilize it as a key intermediate in the development of complex molecular architectures.

Retrosynthetic Analysis and Synthetic Strategy

The design of a synthetic pathway requires a logical disconnection of the target molecule into readily available starting materials. The primary strategic consideration is the formation of the ether linkage and the installation of the boronic acid group.

Two plausible retrosynthetic disconnections are considered:

-

C-O Bond Disconnection (Etherification First): Disconnecting the ether bond leads to 3-bromophenol and 2-(chloromethyl)pyridine. The subsequent step involves converting the bromo-aryl intermediate into the target boronic acid via a Miyaura borylation.

-

C-B Bond Disconnection (Borylation First): This approach would involve an etherification reaction between 2-(chloromethyl)pyridine and 3-hydroxyphenylboronic acid. This route is often complicated by the reactivity of the free boronic acid under the basic conditions typically required for Williamson ether synthesis.

Therefore, the most robust and reliable strategy is the first approach: formation of the aryl ether followed by conversion of the aryl bromide to the boronic acid. This sequence avoids protecting the boronic acid group and leverages the high efficiency of modern borylation protocols.

Caption: Retrosynthetic pathway for this compound.

Part I: Multi-Step Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the title compound.

Workflow Overview

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of 2-((3-Bromophenoxy)methyl)pyridine

This step employs the Williamson ether synthesis to couple the pyridine-containing side chain with the aryl bromide core.

-

Materials and Reagents:

-

3-Bromophenol (1.0 eq.)

-

2-(Chloromethyl)pyridine hydrochloride (1.05 eq.)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromophenol and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution and stir the resulting suspension for 15 minutes at room temperature.

-

Add 2-(chloromethyl)pyridine hydrochloride in one portion.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 2-((3-bromophenoxy)methyl)pyridine as a clear oil or low-melting solid.

-

-

Scientific Rationale:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the nucleophilic phenoxide. It is preferred over stronger bases like NaH for its ease of handling and lower cost.

-

Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and accelerating the Sₙ2 reaction.

-

Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.

-

Step 2: Synthesis of 2-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

This step utilizes the palladium-catalyzed Miyaura borylation to convert the aryl bromide into a stable boronic acid pinacol ester.

-

Materials and Reagents:

-

2-((3-Bromophenoxy)methyl)pyridine (1.0 eq.)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq.)

-

Potassium acetate (KOAc) (3.0 eq.)

-

1,4-Dioxane, anhydrous

-

-

Protocol:

-

In an oven-dried Schlenk flask, combine the aryl bromide from Step 1, B₂pin₂, potassium acetate, and Pd(dppf)Cl₂.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the desired pinacol ester.

-

-

Scientific Rationale:

-

Catalyst System: Pd(dppf)Cl₂ is a highly efficient and robust catalyst for borylation reactions, tolerant of various functional groups, including the pyridine nitrogen.

-

Boron Source: B₂pin₂ is a stable, easy-to-handle solid that serves as the source of the boronate ester moiety. The resulting pinacol ester is significantly more stable and easier to purify chromatographically than the free boronic acid.

-

Base: Potassium acetate is a mild base crucial for the catalytic cycle, facilitating the transmetalation step without promoting undesired side reactions.

-

Step 3: Synthesis of this compound

The final step is the hydrolysis of the pinacol ester to the free boronic acid.

-

Materials and Reagents:

-

Boronate ester from Step 2 (1.0 eq.)

-

Tetrahydrofuran (THF)

-

Aqueous Hydrochloric Acid (HCl, 2 M)

-

Aqueous Sodium Hydroxide (NaOH, 2 M)

-

Diethyl ether

-

-

Protocol:

-

Dissolve the pinacol ester in a mixture of THF and water.

-

Add 2 M HCl and stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Once complete, carefully adjust the pH of the solution to ~7.0-7.5 using 2 M NaOH. The product may precipitate.

-

If a precipitate forms, collect it by filtration. If not, extract the product into ethyl acetate.

-

Wash the crude product or the organic extracts with a small amount of cold diethyl ether to remove non-polar impurities, particularly the pinacol byproduct.

-

Dry the final product under high vacuum.

-

-

Scientific Rationale:

-

Hydrolysis: The boronic ester is readily hydrolyzed under aqueous acidic conditions. The resulting free boronic acid is often a crystalline solid that can be isolated by filtration after neutralization.

-

pH Adjustment: Careful pH control is crucial. Boronic acids are amphoteric and their solubility is pH-dependent. Neutralization to the isoelectric point typically minimizes solubility, maximizing recovery.

-

Part II: Characterization and Quality Control

Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system of analysis.

Analytical Workflow

Caption: A comprehensive workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

| Property | Expected Value / Observation | Rationale / Technique |

| Molecular Formula | C₁₂H₁₂BNO₃ | --- |

| Molecular Weight | 229.04 g/mol | Calculated |

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR | See predicted shifts below | Confirms proton environment and connectivity. |

| ¹³C NMR | See predicted shifts below | Confirms carbon backbone. |

| ¹¹B NMR | δ ≈ 28-30 ppm (broad singlet) | Confirms the trigonal planar boronic acid moiety.[3] |

| Mass Spec (ESI-MS) | m/z = 230.09 [M+H]⁺ | Confirms molecular weight.[4] |

| Purity (HPLC) | >95% | Quantifies purity. |

| Melting Point | To be determined | Physical constant for a pure compound. |

Predicted NMR Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.55 (d, 1H, Py-H)

-

δ 7.90 (t, 1H, Py-H)

-

δ 7.80 (s, 2H, B(OH)₂)

-

δ 7.50-7.40 (m, 3H, Ar-H + Py-H)

-

δ 7.35 (t, 1H, Py-H)

-

δ 7.25 (t, 1H, Ar-H)

-

δ 7.05 (d, 1H, Ar-H)

-

δ 5.20 (s, 2H, O-CH₂-Py)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 158.0 (Ar-C-O)

-

δ 157.5 (Py-C)

-

δ 149.0 (Py-CH)

-

δ 137.0 (Py-CH)

-

δ 135.0 (Ar-C-B, broad)

-

δ 129.5 (Ar-CH)

-

δ 123.0 (Py-CH)

-

δ 122.5 (Py-CH)

-

δ 121.0 (Ar-CH)

-

δ 117.0 (Ar-CH)

-

δ 115.0 (Ar-CH)

-

δ 70.0 (O-CH₂)

-

Note: Predicted shifts are based on analogous structures and may vary slightly.[5][6]

Applications and Future Directions

This compound is a valuable intermediate poised for immediate use in synthetic applications.

-

Suzuki-Miyaura Cross-Coupling: As a primary application, this compound can be coupled with a wide array of aryl and heteroaryl halides or triflates to generate complex biaryl and hetero-biaryl scaffolds.[7][8] These structures are of high interest in medicinal chemistry for kinase inhibitors, GPCR modulators, and other therapeutic targets.

-

Material Science: The unique electronic properties conferred by the pyridine and boronic acid groups make it a candidate for incorporation into organic light-emitting diodes (OLEDs), sensors, or functional polymers.[7]

-

Boronic Acid Chemistry: The boronic acid moiety itself can be used as a reversible covalent binder for diols, enabling applications in glucose sensing or as a warhead for enzyme inhibition.[2][9]

Conclusion

This guide has established a comprehensive and scientifically-sound framework for the synthesis and characterization of this compound. By following the detailed multi-step synthesis—from Williamson ether synthesis to Miyaura borylation and final hydrolysis—and employing the rigorous analytical workflow described, researchers can reliably produce and validate this important chemical building block. The explanations for the underlying chemical principles provide a solid foundation for further exploration and application of this versatile compound in advancing the frontiers of chemical and biomedical research.

References

-

Kwiecień, H. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Molecules, 23(9), 2315. Available at: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids . Available at: [Link]

-

ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides . Available at: [Link]

-

Theranostics. Supporting Information . Available at: [Link]

-

PubChem. [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid . Available at: [Link]

-

ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3 . Available at: [Link]

-

Zhang, Y. et al. (2015). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery . PMC. Available at: [Link]

-

Dziadek, M. et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . Molecules, 25(23), 5779. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information: Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment . Available at: [Link]

-

Karmakar, S. et al. (2018). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets . Angewandte Chemie. Available at: [Link]

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

The Royal Society of Chemistry. A new mild base-catalyzed Mannich reaction of hetero-arylamines in water: Highly efficient stereoselective synthesis of β−aminoketones under microwave heating - Supporting Information . Available at: [Link]

-

Reddit. Pyrimidin-2-ylboronic acid synthesis . Available at: [Link]

-

ResearchGate. Change in 31 P{ 1 H} NMR spectra during reaction of PhB(OH ) 2 with 1b... . Available at: [Link]

-

Royal Society of Chemistry. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery . Available at: [Link]

-

Chidella, K.S. et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor . Scirp.org. Available at: [Link]

-

Deodram, D. et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry . PMC. Available at: [Link]

-

CoLab. Mass spectrometric identification of monoglycosylglycerins in the form of esters of phenylboric acid . Available at: [Link]

-

Santos, M.A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. Available at: [Link]

-

Lead Sciences. (3-(Pyridin-4-yl)phenyl)boronic acid . Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 5. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Buy 3-(Pyridin-2-ylamino)phenylboronic acid [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Stability of Pyridinylphenylboronic Acids

Abstract: Pyridinylphenylboronic acids represent a pivotal class of heteroaryl boronic acids, integral to advancements in medicinal chemistry and materials science. Their utility, however, is intrinsically linked to their physicochemical characteristics and stability profile. This guide provides an in-depth exploration of these properties, offering researchers and drug development professionals a comprehensive resource. We delve into the critical parameters of pKa, lipophilicity (logP/logD), and solubility, examining the influence of the pyridine nitrogen's position on these attributes. Furthermore, we present a detailed analysis of the stability of pyridinylphenylboronic acids, focusing on the primary degradation pathways—oxidative deboronation and protodeboronation. This document outlines robust, step-by-step experimental protocols for the precise determination of these physicochemical properties and for conducting comprehensive forced degradation studies in line with regulatory expectations. The insights and methodologies presented herein are intended to empower scientists to better predict, measure, and manage the properties of these valuable compounds throughout the development lifecycle.

Introduction: The Dichotomy of Reactivity and Stability

Pyridinylphenylboronic acids are powerful synthetic intermediates, most notably in the Suzuki-Miyaura cross-coupling reaction, and are increasingly incorporated into pharmacologically active molecules.[1] Their utility stems from the unique electronic nature of the boronic acid moiety—a Lewis acidic group capable of forming reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[2][3] However, the very properties that make them reactive also render them susceptible to degradation. A thorough understanding of their physicochemical properties is not merely academic; it is a prerequisite for successful drug development, influencing everything from reaction optimization and formulation design to bioavailability and shelf-life.

This guide is structured to provide a foundational understanding of the core physicochemical properties, followed by a detailed examination of the stability challenges and the experimental workflows required to characterize them.

Core Physicochemical Properties: A Quantitative Overview

The behavior of a pyridinylphenylboronic acid in both synthetic and biological environments is governed by a triad of fundamental properties: its acidity (pKa), its lipophilicity (logP/logD), and its solubility. The position of the nitrogen atom within the pyridine ring introduces a significant electronic asymmetry, modulating these properties and, consequently, the molecule's overall profile.

Acidity (pKa)

The boronic acid group, -B(OH)₂, is a weak Lewis acid. In aqueous solution, it equilibrates with its conjugate base, the tetrahedral boronate anion, -B(OH)₃⁻. The pKa is the pH at which these two species are in equal concentration. For arylboronic acids, pKa values typically range from 4 to 10.[4]

The introduction of the pyridine ring, a six-membered heterocycle, also introduces a second ionizable center: the basic nitrogen atom. The acidity of this pyridinium cation must also be considered. The pKa of the boronic acid group is significantly influenced by the position of the nitrogen atom due to its electron-withdrawing nature.

-

4-Pyridinylboronic acid: pKa = 3.85

-

3-Pyridinylboronic acid: pKa = 4.34

These values, determined by affinity capillary electrophoresis, demonstrate that the nitrogen atom's proximity and resonance effects influence the Lewis acidity of the boron center.[5] The 4-pyridinyl isomer is more acidic (lower pKa) due to the nitrogen's ability to exert a stronger electron-withdrawing effect through resonance, which stabilizes the resulting boronate anion.

Table 1: Physicochemical Property Summary for Pyridinyl Boronic Acids

| Compound | pKa (Boronic Acid) | Aqueous Solubility | Notes |

| Phenylboronic Acid | 8.83[6] | ~10 g/L (20 °C)[6] | Baseline for comparison. |

| 3-Pyridinylboronic Acid | 4.34[5] | Data not readily available | The nitrogen atom significantly increases the acidity of the boronic acid. |

| 4-Pyridinylboronic Acid | 3.85[5] | 16.3 mg/mL (0.132 mol/L)[7] | The 4-position nitrogen exerts a stronger electron-withdrawing effect, further increasing acidity. |

Lipophilicity (logP and logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for ionizable compounds, which accounts for all species (neutral and ionized) at a given pH.

For pyridinylphenylboronic acids, which have two ionizable centers, logD is the more physiologically relevant parameter . The molecule's charge state will change dramatically with pH, impacting its partitioning behavior. For instance, at a pH below the pyridinium pKa, the molecule will be cationic, increasing its aqueous solubility and lowering its logD. At a pH above the boronic acid pKa, it will be anionic, again favoring the aqueous phase.

While specific experimental logP/logD values for pyridinylphenylboronic acids are not widely published, they must be determined experimentally for each new candidate. Computational models can provide estimates, but experimental verification is essential for regulatory submissions.

Solubility

Aqueous solubility is paramount for drug delivery and formulation. The solubility of boronic acids is often a complex interplay of factors including the formation of hydrogen bonds with water, the pH-dependent ionization state, and the potential for self-condensation into less soluble anhydrides called boroxines.[8][9] Phenylboronic acid itself has a reported water solubility of about 10 g/L at 20°C.[6] Pyridine-4-boronic acid is reported to be very soluble, with a value of 16.3 mg/mL.[7]

The solubility of pyridinylphenylboronic acids is expected to be highly pH-dependent. At pH values where the molecule is ionized (either as a pyridinium cation or a boronate anion), solubility will be enhanced. Conversely, at the isoelectric point, where the net charge is zero, solubility is typically at its minimum.

Solid-State Characteristics

In the solid state, arylboronic acids often form planar, hydrogen-bonded dimers.[6] These dimers can further assemble into extended networks. A crucial aspect of their solid-state chemistry is the propensity to undergo dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines.[8]

This equilibrium is important because boroxines have different physical properties, including solubility and melting point, compared to the parent boronic acid. The hydrolysis of boroxines back to the boronic acid is typically rapid in the presence of water.[8] For consistent results in formulation and analysis, it is critical to control the hydration state and store these compounds as dry solids in a desiccator.[10]

Stability Profile and Degradation Pathways

The stability of pyridinylphenylboronic acids is a primary concern in their application. The carbon-boron (C-B) bond is susceptible to cleavage under several conditions, leading to loss of potency and the formation of impurities. The two most significant degradation pathways are oxidative deboronation and hydrolytic deboronation (protodeboronation).

Oxidative Deboronation

Oxidative instability is a major liability for boronic acids, especially in biological systems where reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) are present.[11] The generally accepted mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom. This is followed by a 1,2-migration of the aryl group from boron to oxygen, forming a labile borate ester, which is rapidly hydrolyzed to the corresponding phenol and boric acid.[11][12]

// Nodes Start [label="Pyridinylphenyl-\nboronic Acid\n(Ar-B(OH)₂)"]; Intermediate1 [label="Boronate Peroxide Adduct"]; TransitionState [label="[Transition State]\n1,2-Aryl Migration", shape=box, style=dashed]; Intermediate2 [label="Borate Ester\n(Ar-O-B(OH)₂)"]; End [label="Pyridinylphenol\n(Ar-OH)\n+\nBoric Acid\n(B(OH)₃)"]; Oxidant [label="+ H₂O₂ (ROS)", shape=none, fontcolor="#EA4335"]; Water [label="+ H₂O (Hydrolysis)", shape=none, fontcolor="#4285F4"];

// Edges Start -> Oxidant [arrowhead=none, style=invis]; Oxidant -> Intermediate1 [label="Nucleophilic Attack"]; Intermediate1 -> TransitionState; TransitionState -> Intermediate2; Intermediate2 -> Water [arrowhead=none, style=invis]; Water -> End [label="Rapid Hydrolysis"]; } caption="Mechanism of Oxidative Deboronation"

This pathway is often the primary route of degradation observed in forced degradation studies using peroxide.[12][13] The resulting pyridinylphenol is a critical impurity that must be monitored in stability studies.

Hydrolytic Deboronation (Protodeboronation)

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is highly dependent on pH and the electronic properties of the aryl substituent.[14][15] The reaction can proceed through different pathways, including acid-catalyzed and base-mediated mechanisms.

For basic heterocycles like pyridines, the protonation state of the nitrogen atom introduces additional complexity. Studies have shown that the 3-pyridyl isomer is significantly more stable towards protodeboronation than the 2-pyridyl isomer.[14] This is because the 2-pyridyl isomer can form a zwitterionic species where an intramolecular hydrogen bond from the protonated nitrogen assists in the departure of the boronate group, accelerating its cleavage. This stabilizing interaction is absent in the 3-pyridyl isomer.[14][15]

// Nodes Start [label="Pyridinylphenyl-\nboronic Acid\n(Ar-B(OH)₂)"]; Boronate [label="Boronate Anion\n(Ar-B(OH)₃⁻)"]; TransitionState [label="[Transition State]\nProtonation & C-B Cleavage", shape=box, style=dashed]; End [label="Pyridinylbenzene\n(Ar-H)\n+\nBoric Acid\n(B(OH)₃)"]; Base [label="+ OH⁻", shape=none, fontcolor="#34A853"]; Water [label="+ H₂O", shape=none, fontcolor="#4285F4"];

// Edges Start -> Base [arrowhead=none, style=invis]; Base -> Boronate [label="Deprotonation"]; Boronate -> Water [arrowhead=none, style=invis]; Water -> TransitionState [label="ipso-Protonation"]; TransitionState -> End; } caption="Simplified Base-Mediated Protodeboronation"

This degradation pathway results in the formation of the corresponding pyridinylbenzene, another key impurity to monitor.

Experimental Protocols and Workflows

To properly characterize a new pyridinylphenylboronic acid derivative, a series of standardized experiments must be performed. The following sections provide detailed, step-by-step protocols for these essential evaluations.

Physicochemical Property Determination

// Nodes API [label="Pyridinylphenylboronic\nAcid (Solid)"]; pKa [label="pKa Determination\n(Potentiometric Titration)", fillcolor="#FBBC05", fontcolor="#202124"]; logD [label="logD Determination\n(Shake-Flask Method)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility [label="Aqueous Solubility\n(Equilibrium Method)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Core Physicochemical\nData Package", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges API -> pKa; API -> logD; API -> Solubility; pKa -> Data; logD -> Data; Solubility -> Data; } caption="Workflow for Physicochemical Characterization"

This protocol is adapted for a molecule with both an acidic (boronic acid) and a basic (pyridine) center.

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

-

Prepare a standardized 0.1 M NaOH and 0.1 M HCl titrant solution.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[16]

-

Accurately weigh and dissolve the pyridinylphenylboronic acid in water (or a co-solvent if necessary) to a final concentration of approximately 1 mM.[12]

-

-

Titration (for Boronic Acid pKa):

-

Pipette a known volume (e.g., 20 mL) of the sample solution into a titration vessel. Add KCl solution to maintain ionic strength.

-

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[16]

-

Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titrate the solution by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/min).[16]

-

Continue the titration well past the equivalence point.

-

-

Titration (for Pyridinium pKa):

-

Repeat the process using a fresh aliquot of the sample solution, but titrate with 0.1 M HCl.

-

-

Data Analysis:

-

Plot pH versus the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point of the curve (or the maximum of the first derivative).

-

The pH at the half-equivalence point is equal to the pKa.[12]

-

Perform at least three replicate titrations to ensure reproducibility.

-

This method directly measures the partitioning of the compound between n-octanol and an aqueous buffer at a specific pH (e.g., physiological pH 7.4).

-

Preparation:

-

Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[10]

-

Pre-saturate the solvents: mix equal volumes of n-octanol and the aqueous buffer in a separatory funnel. Shake vigorously for 24 hours and then allow the layers to separate completely.[10]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[10]

-

Develop a quantitative analytical method (e.g., HPLC-UV) to measure the concentration of the compound, and prepare a calibration curve.

-

-

Partitioning:

-

In a vial, add a precise volume of the pre-saturated aqueous buffer and a precise volume of the pre-saturated n-octanol (e.g., 2 mL of each).

-

Spike the system with a small volume of the compound's stock solution to a final concentration that is well within the linear range of the analytical method.

-

Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[15]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

-

Dilute the aliquots as necessary and analyze their concentrations using the pre-validated HPLC method.

-

-

Calculation:

-

Calculate the logD using the formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

-

Repeat the experiment at different pH values to generate a logD vs. pH profile.

-

Forced Degradation and Stability Assessment

Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify likely degradation products and establish the intrinsic stability of a drug substance. The studies are performed under conditions more severe than accelerated stability testing.[17][18]

// Nodes API [label="Drug Substance\n(Pyridinylphenylboronic Acid)"]; Stress [label="Apply Stress Conditions\n(Acid, Base, Peroxide, Heat, Light)", shape=ellipse, fillcolor="#FBBC05"]; Analyze [label="Analyze Samples at Timepoints\n(Stability-Indicating HPLC)"]; Identify [label="Identify & Characterize\nDegradation Products\n(LC-MS, NMR)", shape=ellipse, fillcolor="#FBBC05"]; Pathway [label="Elucidate Degradation\nPathways", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method [label="Validate Stability-Indicating\nMethod", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges API -> Stress [label="ICH Q1A(R2)"]; Stress -> Analyze; Analyze -> Identify [label="If degradation > 5-20%"]; Identify -> Pathway; Analyze -> Method; } caption="Workflow for Forced Degradation Study"

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][11]

-

Sample Preparation:

-

Prepare a stock solution of the pyridinylphenylboronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).[7]

-

For solid-state studies, use the neat API powder.

-

-

Stress Conditions (perform in parallel):

-

Acid Hydrolysis: Treat the API solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C).[7]

-

Base Hydrolysis: Treat the API solution with 0.1 M NaOH. Store at room temperature or slightly elevated temperature.[7]

-

Oxidation: Treat the API solution with 3% H₂O₂. Store at room temperature, protected from light.[13]

-

Thermal Degradation (Solution): Heat the API solution (in a neutral buffer) at a high temperature (e.g., 70-80°C).

-

Thermal Degradation (Solid): Expose the solid API to dry heat in an oven (e.g., 80°C).

-

Photostability: Expose the API solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[17]

-

-

Timepoints and Analysis:

-

Withdraw aliquots at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).

-

For acid/base hydrolysis samples, neutralize the solution before analysis.

-

Analyze all samples using a stability-indicating HPLC method (see below). Quantify the peak area of the parent compound and any degradation products.

-

-

Development of a Stability-Indicating HPLC Method:

-

Objective: To develop an HPLC method that can separate the parent API from all process impurities and degradation products.

-

Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products.

-

Method Development: Analyze a mixture of the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline resolution between the parent peak and all degradation product peaks.

-

Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Conclusion and Future Perspectives

The physicochemical properties and stability of pyridinylphenylboronic acids are inextricably linked. The position of the pyridine nitrogen dictates the molecule's pKa, which in turn influences its pH-dependent solubility and lipophilicity (logD). These properties collectively govern the compound's behavior in both chemical reactions and biological systems.

The primary stability liabilities are oxidative and hydrolytic cleavage of the carbon-boron bond. A comprehensive forced degradation study is essential to identify potential degradation products, such as the corresponding pyridinylphenols and pyridinylbenzenes, and to develop validated, stability-indicating analytical methods. The protocols and workflows detailed in this guide provide a robust framework for obtaining the critical data necessary for regulatory filings and for making informed decisions during the drug development process.

Future research should focus on developing formulation strategies to mitigate these instabilities, such as the use of antioxidants or the formation of more stable boronate esters. By systematically applying the principles and methodologies outlined here, researchers can effectively harness the synthetic and therapeutic potential of this important class of molecules.

References

-

LogP / LogD shake-flask method. (2024). protocols.io. [Link]

-

Development and Synthesis of an Arylboronic Acid-based Solid-Phase Amidation Catalyst. (2001). Synthesis. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. (2000). Journal of Pharmaceutical Sciences. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences. [Link]

-

In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]

-

Properties of a model aryl boronic acid and its boroxine. (2012). Journal of Pharmaceutical Sciences. [Link]

-

Tautomeric equilibria and binding selectivity of pyridineboronic acids. (n.d.). The Royal Society of Chemistry. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (2022). MDPI. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2014). ResearchGate. [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. [Link]

-

Boronic acid. (n.d.). Wikipedia. [Link]

-

Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. [Link]

-

Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. (2022). Atmospheric Chemistry and Physics. [Link]

-

The C-B bond hydrolysis of phenylboronic acid-pendant 12-membered... (n.d.). ResearchGate. [Link]

-

Synthesis of some para-functionalized phenylboronic acid derivatives. (n.d.). ResearchGate. [Link]

-

(3-(Pyridin-4-yl)phenyl)boronic acid. (n.d.). Lead Sciences. [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. (n.d.). PMC. [Link]

-

Identification of Degradation Products and - Amanote Research. (n.d.). Amanote Research. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC. [Link]

-

[3-(PYRIDIN-3-YL)PHENYL]BORONIC ACID. (n.d.). Matrix Fine Chemicals. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. [Link]

-

Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2016). ResearchGate. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC. [Link]

-

Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). ResearchGate. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Formation and Characterization of Self-Assembled Phenylboronic Acid Derivative Monolayers toward Developing Monosaccaride Sensing-Interface [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. 1692-15-5 | Pyridine-4-boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

The Lewis Acidity of 3-(Pyridin-2-ylmethoxy)phenylboronic Acid: A Structural and Mechanistic Investigation

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Lewis acidity of 3-(Pyridin-2-ylmethoxy)phenylboronic acid, a molecule of significant interest for researchers, medicinal chemists, and drug development professionals. Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, largely due to the unique Lewis acidic nature of their boron center.[1][2] This guide dissects the structural attributes of this compound, hypothesizes their influence on its acidity, and presents detailed, field-proven experimental protocols for the empirical determination of its pKa. By grounding our analysis in the principles of physical organic chemistry and providing robust, self-validating methodologies, this document serves as a practical manual for characterizing this and related compounds.

Foundational Principles: Lewis Acidity in Arylboronic Acids

Arylboronic acids [ArB(OH)₂] are organoboron compounds defined by a boron atom linked to an aryl group and two hydroxyl moieties. The boron atom in its neutral, trigonal planar state is sp² hybridized and possesses a vacant p-orbital. This electron deficiency at the boron center makes it an electrophile, capable of accepting a lone pair of electrons from a Lewis base, thereby defining its Lewis acidity.[3]

In aqueous media, the most relevant Lewis base is the hydroxide ion (OH⁻). The interaction between the boronic acid and a hydroxide ion results in the formation of a more stable, tetrahedral sp³ hybridized boronate anion, [ArB(OH)₃]⁻.[4] This acid-base equilibrium is the fundamental measure of a boronic acid's Lewis acidity in water and is quantified by its acid dissociation constant (pKa).

R-B(OH)₂ + H₂O ⇌ R-B(OH)₃⁻ + H⁺

Unlike Brønsted-Lowry acids that donate a proton, boronic acids act as Lewis acids by accepting a hydroxide ion.[5] The pKa of a typical, unsubstituted phenylboronic acid is approximately 8.8-9.0.[1][6] This value is profoundly influenced by the electronic and steric nature of substituents on the aryl ring.[6][7] Electron-withdrawing groups (EWGs) stabilize the negative charge on the resulting boronate anion, increasing acidity and lowering the pKa. Conversely, electron-donating groups (EDGs) destabilize the anion, decreasing acidity and raising the pKa.

Structural Analysis of this compound

The Lewis acidity of the title compound is dictated by the interplay of its constituent functional groups. A thorough analysis of its structure allows for a strong hypothesis regarding its chemical behavior.

Key Structural Features:

-

Boronic Acid Moiety: The primary site of Lewis acidity.

-

Phenyl Ring: The scaffold connecting the boronic acid to the substituent.

-

Pyridin-2-ylmethoxy Substituent: Located at the meta (3-) position, this group contains two potential internal Lewis base sites: the ether oxygen and the pyridine nitrogen.

Hypothesis on Acidity:

-

Electronic Effects: The pyridin-2-ylmethoxy group is expected to exert a weak electron-withdrawing effect on the phenyl ring through induction. This effect should lead to a modest stabilization of the corresponding boronate anion, resulting in a lower pKa (higher acidity) compared to unsubstituted phenylboronic acid.

-

Intramolecular Coordination: The presence of the pyridine nitrogen atom raises the possibility of an intramolecular dative bond (B←N) forming a cyclic structure. Such an interaction would form a tetracoordinate boron center, significantly altering the molecule's properties. However, the substituent is at the meta position, which would necessitate the formation of a sterically strained and energetically unfavorable large ring. Intramolecular coordination is far more prevalent and stable in ortho-substituted systems where a five- or six-membered ring can form.[8][9][10][11] Therefore, a stable, persistent intramolecular B←N dative bond in the neutral boronic acid state is considered highly unlikely in this specific isomer.

Experimental Protocols for pKa Determination